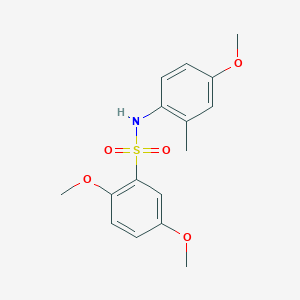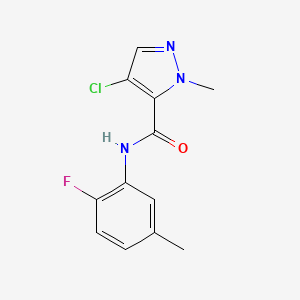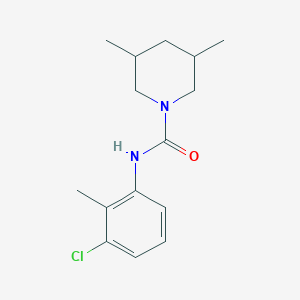
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea, also known as MDU-4, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MDU-4 is a member of the benzodioxole family of compounds, which have been shown to possess a range of pharmacological activities.
Wirkmechanismus
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes involved in inflammation and cancer progression. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea has also been shown to modulate the activity of certain signaling pathways in cancer cells.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea has been shown to possess a range of biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to possess a range of pharmacological activities, making it a useful tool for investigating various biological processes. However, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea has some limitations as well. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea. One area of interest is the compound's potential use in treating neurodegenerative diseases. Further studies are needed to determine the efficacy of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea in animal models of these diseases and to investigate its potential mechanisms of action. Another area of interest is the compound's potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to investigate the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea in humans.
Synthesemethoden
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea can be synthesized through a multi-step process involving the reaction of 1,3-benzodioxole with 2-methylphenylisocyanate. The resulting product is then treated with hydrochloric acid to yield N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea has been the subject of extensive research due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-4-2-3-5-13(11)18-16(19)17-9-12-6-7-14-15(8-12)21-10-20-14/h2-8H,9-10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIJAKOQGLAVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5298302.png)

![3-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B5298316.png)


![1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5298341.png)
![(3aR*,5S*,6S*,7aS*)-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)carbonyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5298342.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5298345.png)
![N-(2-methoxyethyl)-7-(3-thienylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5298350.png)
![4-(4-fluorobenzyl)-1-[(5-fluoropyridin-3-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5298354.png)

![N-1,3-benzothiazol-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5298382.png)
![N-(2-methoxyphenyl)-2-[(2,2,3,3-tetrafluoropropanoyl)amino]benzamide](/img/structure/B5298390.png)